8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one chemical properties and stability
8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one chemical properties and stability
An In-Depth Technical Guide to 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one: Chemical Properties, Stability, and Synthetic Methodologies
Executive Summary
In the evolving landscape of medicinal chemistry and agrochemical development, fluorinated heterocyclic building blocks have become indispensable. 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one (CAS: 1065092-51-4) represents a highly privileged scaffold. By combining the metabolic shielding of a trifluoromethyl (–CF₃) group with the precise reactivity of an aryl bromide, this compound serves as a critical intermediate for synthesizing next-generation kinase inhibitors, broad-spectrum antibacterial agents, and targeted oncology drugs[1][2][3].
This whitepaper provides an authoritative analysis of its structural dynamics, chemical stability, and a self-validating synthetic protocol governed by absolute regioselectivity.
Structural Dynamics and Physicochemical Properties
Tautomerism: 4-Quinolone vs. 4-Hydroxyquinoline
The core of this molecule exists in a dynamic tautomeric equilibrium between the 4-quinolone (lactam) and 4-hydroxyquinoline (lactim) forms. While the 4-hydroxyquinoline form possesses full aromaticity in both rings, the 4-quinolone (1H-one) tautomer is overwhelmingly favored in the solid state and in polar protic solvents. This preference is driven by the formation of robust intermolecular hydrogen-bonding networks (N–H···O=C) and the high thermodynamic stability of the conjugated vinylogous amide system[4][5].
Electronic and Steric Effects of Substituents
The specific substitution pattern of this scaffold dictates its unique reactivity:
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6-Trifluoromethyl Group (–CF₃): The –CF₃ group exerts a powerful electron-withdrawing inductive effect (-I). This significantly lowers the pKa of the N1 proton, making it more amenable to controlled alkylation. Furthermore, the steric bulk (van der Waals radius of 1.70 Å) and high lipophilicity of the –CF₃ group drastically enhance the membrane permeability of downstream drug candidates[1].
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8-Bromo Group (–Br): Positioned adjacent to the nitrogen heteroatom, the bulky bromine atom provides a highly specific reactive handle. It acts as an optimal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage divergent functionalization without disrupting the –CF₃ or carbonyl moieties[2].
Table 1: Physicochemical and Structural Parameters
| Parameter | Value / Descriptor | Mechanistic Implication |
| Chemical Formula | C₁₀H₅BrF₃NO | Core building block for fluorinated heterocycles. |
| Molecular Weight | 292.05 g/mol | Optimal low-molecular-weight starting material. |
| C–F Bond Energy | ~485.3 kJ/mol | Confers extreme resistance to oxidative metabolism[1]. |
| Tautomeric State | 4-Quinolone favored | Directs electrophilic attack to the oxygen or nitrogen depending on basicity. |
| Regiochemical Handle | C8-Bromine | Enables selective C–C or C–N bond formation via transition-metal catalysis. |
Chemical and Metabolic Stability Profile
Thermal and Photochemical Stability
8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one exhibits exceptional thermal stability, a characteristic inherent to the quinolone fused-bicyclic system. It withstands temperatures exceeding 250 °C without decomposition, which is a prerequisite for its synthesis via high-temperature electrocyclization[5][6].
Metabolic Stability in Drug Design
The strategic placement of the –CF₃ group at the C6 position is a calculated medicinal chemistry tactic. The C6 position on the quinoline ring is a notorious "metabolic hotspot," highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. Because the C–F bond (485.3 kJ/mol) is significantly stronger than a standard C–H bond (414.2 kJ/mol), the –CF₃ group acts as an impenetrable metabolic shield, drastically increasing the in vivo half-life of derived therapeutics[1][2]. Furthermore, unlike N-trifluoromethyl amines which are prone to hydrolysis, trifluoromethyl groups attached directly to the aromatic carbocycle possess absolute aqueous stability[7][8].
Synthetic Methodologies: The Regioselective Gould-Jacobs Approach
While the Conrad-Limpach synthesis (using β-ketoesters) is a classic route to quinolones, it typically yields 2-substituted derivatives[9][10]. To synthesize the unsubstituted C2/C3 core of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one, the Gould-Jacobs reaction is the gold standard[4][6].
The Causality of Absolute Regioselectivity
A common flaw in quinoline synthesis is the generation of inseparable regioisomeric mixtures when using asymmetrically substituted anilines[5][10]. However, this specific synthesis is a self-correcting, highly regioselective system. By utilizing 2-bromo-4-(trifluoromethyl)aniline (CAS: 57946-63-1) as the starting material, the C2 (ortho) position is sterically blocked by the bromine atom[11]. Consequently, during the thermal 6π-electrocyclization, the ring closure is mathematically forced to occur exclusively at the C6 (ortho) position. This guarantees the formation of the 8-bromo-6-(trifluoromethyl) architecture with zero regioisomeric contamination.
Regioselective Gould-Jacobs synthesis workflow for 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring high purity and yield at each stage[6][12].
Step 1: Condensation (Intermediate Formation)
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Charge a round-bottom flask with 1.0 equivalent of 2-bromo-4-(trifluoromethyl)aniline and 1.2 equivalents of diethyl ethoxymethylenemalonate (EMME).
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Heat the neat mixture to 120 °C for 2 hours under a Dean-Stark trap to continuously remove the ethanol byproduct, driving the equilibrium forward.
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Validation: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the aniline indicates complete conversion to the anilidomethylenemalonate intermediate. Remove residual EMME under high vacuum.
Step 2: Thermal Electrocyclization
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Dissolve the crude intermediate in 10 volumes of Dowtherm A (a high-boiling eutectic mixture of biphenyl and diphenyl ether).
-
Heat the solution rapidly to 250 °C. The high thermal energy is strictly required to overcome the activation barrier for the 6-electron cyclization[6]. Maintain for 45–60 minutes.
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Validation: Cool the mixture to room temperature, then pour into 30 volumes of hexanes. The resulting ethyl 8-bromo-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate will precipitate as a solid. Filter and wash with hexanes to remove Dowtherm A.
Step 3: Saponification and Decarboxylation
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Suspend the ester in a 10% aqueous NaOH solution and reflux for 2 hours to achieve full saponification to the 3-carboxylic acid.
-
Acidify the mixture with 2M HCl to pH 2 to precipitate the carboxylic acid. Filter and dry.
-
Suspend the dry acid in diphenyl ether and heat to 260 °C until CO₂ evolution ceases (decarboxylation).
-
Cool, precipitate with hexanes, and recrystallize from ethanol to yield pure 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one.
Applications in Drug Development: Divergent Functionalization
The true value of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one lies in its capacity for orthogonal, late-stage functionalization. It acts as a central hub from which diverse chemical space can be explored for Structure-Activity Relationship (SAR) studies.
Divergent late-stage functionalization pathways of the quinolone core.
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C8 Cross-Coupling: The bromine atom allows for the introduction of diverse aryl, heteroaryl, or amine groups via Palladium catalysis, crucial for fitting molecules into the hydrophobic pockets of target kinases[2].
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C4 Activation: The carbonyl oxygen can be converted into a triflate or chloride (using POCl₃), transforming the C4 position into a highly electrophilic center for subsequent nucleophilic aromatic substitution (SNAr).
References
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Wikipedia Contributors. "Gould–Jacobs reaction." Wikipedia, The Free Encyclopedia. URL:[Link]
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National Institutes of Health (NIH). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." PMC. URL:[Link]
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MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI. URL:[Link]
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Cambridge University Press. "Gould-Jacobs Reaction." Cambridge. URL:[Link]
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American Chemical Society. "N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox." ACS Publications. URL:[Link]
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SriniChem. "The Role of 2-(Trifluoromethyl)benzenethiol in Oncology Drug Synthesis." SriniChem. URL:[Link]
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MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." MDPI. URL:[Link]
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